Cas no 2248405-30-1 (Tert-butyl 2-amino-4-chloro-6-methylbenzoate)
Tert-butyl 2-amino-4-chloro-6-methylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- EN300-6508786
- 2248405-30-1
- Tert-butyl 2-amino-4-chloro-6-methylbenzoate
-
- Inchi: 1S/C12H16ClNO2/c1-7-5-8(13)6-9(14)10(7)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3
- InChI Key: AOXCVGWKMRKQKL-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=C(C)C=1)C(=O)OC(C)(C)C)N
Computed Properties
- Exact Mass: 241.0869564g/mol
- Monoisotopic Mass: 241.0869564g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 52.3Ų
Tert-butyl 2-amino-4-chloro-6-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6508786-0.05g |
tert-butyl 2-amino-4-chloro-6-methylbenzoate |
2248405-30-1 | 95.0% | 0.05g |
$1104.0 | 2025-03-14 | |
| Enamine | EN300-6508786-0.1g |
tert-butyl 2-amino-4-chloro-6-methylbenzoate |
2248405-30-1 | 95.0% | 0.1g |
$1157.0 | 2025-03-14 | |
| Enamine | EN300-6508786-0.25g |
tert-butyl 2-amino-4-chloro-6-methylbenzoate |
2248405-30-1 | 95.0% | 0.25g |
$1209.0 | 2025-03-14 | |
| Enamine | EN300-6508786-0.5g |
tert-butyl 2-amino-4-chloro-6-methylbenzoate |
2248405-30-1 | 95.0% | 0.5g |
$1262.0 | 2025-03-14 | |
| Enamine | EN300-6508786-1.0g |
tert-butyl 2-amino-4-chloro-6-methylbenzoate |
2248405-30-1 | 95.0% | 1.0g |
$1315.0 | 2025-03-14 | |
| Enamine | EN300-6508786-2.5g |
tert-butyl 2-amino-4-chloro-6-methylbenzoate |
2248405-30-1 | 95.0% | 2.5g |
$2576.0 | 2025-03-14 | |
| Enamine | EN300-6508786-5.0g |
tert-butyl 2-amino-4-chloro-6-methylbenzoate |
2248405-30-1 | 95.0% | 5.0g |
$3812.0 | 2025-03-14 | |
| Enamine | EN300-6508786-10.0g |
tert-butyl 2-amino-4-chloro-6-methylbenzoate |
2248405-30-1 | 95.0% | 10.0g |
$5652.0 | 2025-03-14 |
Tert-butyl 2-amino-4-chloro-6-methylbenzoate Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on Tert-butyl 2-amino-4-chloro-6-methylbenzoate
Introduction to Tert-butyl 2-amino-4-chloro-6-methylbenzoate (CAS No. 2248405-30-1)
Tert-butyl 2-amino-4-chloro-6-methylbenzoate (CAS No. 2248405-30-1) is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in the development of novel therapeutic agents and as an intermediate in the synthesis of various bioactive molecules.
The chemical structure of Tert-butyl 2-amino-4-chloro-6-methylbenzoate consists of a tert-butyl ester group, an amino group, a chlorine atom, and a methyl group attached to a benzene ring. These functional groups contribute to the compound's reactivity and stability, making it an attractive candidate for a wide range of chemical transformations and biological studies.
Recent advancements in the field of medicinal chemistry have highlighted the importance of Tert-butyl 2-amino-4-chloro-6-methylbenzoate in the design and synthesis of new drugs. For instance, a study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound can serve as a key intermediate in the synthesis of potent inhibitors targeting specific enzymes involved in cancer progression. The researchers found that derivatives of Tert-butyl 2-amino-4-chloro-6-methylbenzoate exhibited significant anti-proliferative activity against various cancer cell lines, suggesting its potential as a lead compound for further drug development.
In addition to its role in cancer research, Tert-butyl 2-amino-4-chloro-6-methylbenzoate has also been explored for its applications in neurodegenerative diseases. A study conducted by a team at the University of California (2022) investigated the neuroprotective effects of this compound and its derivatives. The results indicated that certain derivatives could effectively reduce oxidative stress and inflammation in neuronal cells, offering promising avenues for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
The synthetic accessibility of Tert-butyl 2-amino-4-chloro-6-methylbenzoate is another factor contributing to its widespread use in research laboratories. A detailed synthetic route published in Organic Letters (2021) described an efficient and scalable method for synthesizing this compound from readily available starting materials. The method involves a series of well-established chemical reactions, including nucleophilic substitution, esterification, and amine coupling, which can be easily adapted for large-scale production.
Beyond its direct applications in drug discovery, Tert-butyl 2-amino-4-chloro-6-methylbenzoate has also found utility as a building block in combinatorial chemistry. Combinatorial libraries generated using this compound have been used to screen for novel compounds with diverse biological activities. A recent study published in Chemical Biology & Drug Design (2023) reported the successful identification of several hit compounds from such libraries that showed promising activity against bacterial pathogens, highlighting the potential of Tert-butyl 2-amino-4-chloro-6-methylbenzoate as a scaffold for developing new antibiotics.
The physical and chemical properties of Tert-butyl 2-amino-4-chloro-6-methylbenzoate are well-documented and contribute to its stability and solubility characteristics. It is generally stable under standard laboratory conditions but should be stored away from strong acids and bases to prevent degradation. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), making it suitable for various experimental protocols.
In conclusion, Tert-butyl 2-amino-4-chloro-6-methylbenzoate (CAS No. 2248405-30-1) is a valuable compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, synthetic accessibility, and potential biological activities make it an important molecule for further exploration and development. As research continues to uncover new insights into its properties and applications, it is likely that this compound will play an increasingly significant role in advancing our understanding and treatment of various diseases.
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